2-Butyl-5-nitrobenzofuran
Overview
Description
2-Butyl-5-nitrobenzofuran is a yellow crystalline compound that belongs to the benzofuran family. It is a key intermediate in the synthesis of various pharmaceuticals, including anti-arrhythmic drugs like dronedarone hydrochloride . This compound is known for its significant role in medicinal chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
2-Butyl-5-nitrobenzofuran is a key intermediate in the preparation of the anti-arrhythmic drug, dronedarone hydrochloride . Dronedarone is used for the treatment of atrial fibrillation and atrial flutter in patients whose hearts have either returned to normal rhythm or who undergo drug therapy or electric shock treatment to maintain normal rhythm .
Result of Action
Its synthesis contributes to the formation of dronedarone, an anti-arrhythmic drug .
Action Environment
The action environment of this compound is primarily in the chemical reactions involved in the synthesis of dronedarone. The efficiency and stability of these reactions can be influenced by various factors such as temperature, pH, and the presence of other reactants .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to have strong biological activities, including anti-tumor effects . For instance, certain benzofuran compounds have been found to inhibit the proliferation of human lung cancer cell lines .
Molecular Mechanism
Benzofuran compounds are known to inhibit a number of microbial enzyme systems, including those involved in carbohydrate metabolism . They also block the initiation of translation .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been synthesized through various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Metabolic Pathways
Benzofuran compounds are known to inhibit a number of microbial enzyme systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-nitrobenzofuran typically involves multiple steps. One common method starts with the commercially available 4-nitrophenol, which undergoes a series of reactions including selective α-bromination, cyclization, and Friedel–Crafts acylation . Another method involves the reaction of 2-(2-formyl-4-nitrophenoxy)hexanoic acid with anhydride in the presence of a catalyst .
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing costs. For instance, a method involving the reaction of 1-halogeno-4-nitrobenzene with 1-hexen-3-ol, followed by Claisen rearrangement and catalytic intramolecular cyclization, has been developed to achieve higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-5-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Friedel–Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products:
Oxidation: Produces various oxidized derivatives.
Reduction: Forms 2-butyl-5-aminobenzofuran.
Substitution: Yields acylated benzofuran derivatives.
Scientific Research Applications
2-Butyl-5-nitrobenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: A key intermediate in the synthesis of dronedarone hydrochloride, an anti-arrhythmic drug.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
2-Butylbenzofuran: Lacks the nitro group, resulting in different chemical properties and reactivity.
5-Nitrobenzofuran: Lacks the butyl group, affecting its solubility and biological activity.
2-Butyl-3-nitrobenzofuran: The position of the nitro group alters its chemical behavior and applications.
Uniqueness: 2-Butyl-5-nitrobenzofuran is unique due to the presence of both the butyl and nitro groups, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in pharmaceutical synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
2-butyl-5-nitro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAJABPTUOLUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431576 | |
Record name | 2-BUTYL-5-NITROBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133238-87-6 | |
Record name | 2-Butyl-5-nitrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133238-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BUTYL-5-NITROBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2-Butyl-5-nitrobenzofuran?
A: Several synthetic approaches exist for this compound. One method involves reacting 5-nitro-3H-benzofuran-2-one with pentanoic anhydride and a salt of pentanoic acid, followed by acidification and isolation of the product, 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one. This intermediate can be converted to this compound through hydrolysis, decarboxylation, and cyclization by heating in an acidic medium. [] An alternative method utilizes this compound hydrochloride as a starting material. []
Q2: How is this compound utilized in Dronedarone synthesis?
A: this compound serves as a key starting material in the multi-step synthesis of Dronedarone. One synthetic pathway involves a Friedel-Crafts acylation of this compound with anisoyl chloride, followed by demethylation, condensation with 1-chloro-3-dibutil.amino-propane, hydrogenation, and finally, reaction with methanesulfonyl chloride to yield Dronedarone. [] Another approach involves Friedel-Crafts acylation with p-chloropropoxybenzoyl chloride, reaction with dibutylamine, palladium carbon catalytic hydrogenation, mesylation, and hydrochloride formation to obtain Dronedarone hydrochloride. []
Q3: Are there any alternative approaches to synthesizing Dronedarone that involve this compound derivatives?
A: Research highlights an alternative approach to synthesizing a 2-n-butyl-5-nitrobenzofuran derivative, which acts as a key starting material for Dronedarone hydrochloride. [] This suggests ongoing efforts to optimize and explore new synthetic routes for Dronedarone using this compound derivatives.
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